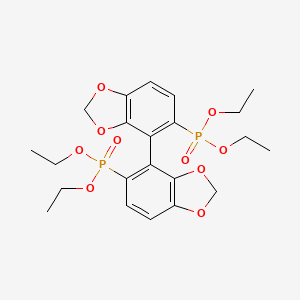

5-Diethoxyphosphoryl-4-(5-diethoxyphosphoryl-1,3-benzodioxol-4-yl)-1,3-benzodioxole

Description

Properties

IUPAC Name |

5-diethoxyphosphoryl-4-(5-diethoxyphosphoryl-1,3-benzodioxol-4-yl)-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O10P2/c1-5-29-33(23,30-6-2)17-11-9-15-21(27-13-25-15)19(17)20-18(34(24,31-7-3)32-8-4)12-10-16-22(20)28-14-26-16/h9-12H,5-8,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAMUKBPJMYVOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=C(C2=C(C=C1)OCO2)C3=C(C=CC4=C3OCO4)P(=O)(OCC)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O10P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601142754 | |

| Record name | Phosphonic acid, [4,4′-bi-1,3-benzodioxole]-5,5′-diylbis-, tetraethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255042-46-7 | |

| Record name | Phosphonic acid, [4,4′-bi-1,3-benzodioxole]-5,5′-diylbis-, tetraethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255042-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, [4,4′-bi-1,3-benzodioxole]-5,5′-diylbis-, tetraethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Diethoxyphosphoryl-4-(5-diethoxyphosphoryl-1,3-benzodioxol-4-yl)-1,3-benzodioxole” typically involves multi-step organic reactions. The starting materials are usually benzodioxole derivatives, which undergo phosphorylation reactions to introduce the diethoxyphosphoryl groups. Common reagents used in these reactions include phosphorus oxychloride (POCl3) and diethyl phosphite (C4H11O3P).

Industrial Production Methods

Industrial production of such compounds may involve large-scale reactions under controlled conditions. The process often includes purification steps such as recrystallization or chromatography to ensure the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the phosphoryl groups to phosphine oxides or other reduced forms.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can introduce halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, “5-Diethoxyphosphoryl-4-(5-diethoxyphosphoryl-1,3-benzodioxol-4-yl)-1,3-benzodioxole” can be used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with benzodioxole structures are often studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

Industry

In the industrial sector, such compounds may be used in the development of advanced materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “5-Diethoxyphosphoryl-4-(5-diethoxyphosphoryl-1,3-benzodioxol-4-yl)-1,3-benzodioxole” would depend on its specific interactions with molecular targets. Typically, compounds with phosphoryl groups can interact with enzymes and proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzodioxole derivatives, focusing on substituent effects, synthetic methodologies, and crystallographic characterization.

Substituent Effects

- Phosphorylated vs. Oxygenated Derivatives : Unlike the compound in (6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole), which features oxygenated (fluoro, benzodioxol-oxy) and aromatic substituents, the target compound’s diethoxyphosphoryl groups introduce steric bulk and electron-withdrawing effects. This difference likely impacts reactivity—e.g., phosphoryl groups may stabilize metal coordination better than oxygen-based substituents .

Structural and Crystallographic Insights

- Ring Puckering: Benzodioxole rings are prone to puckering, as described in , which defines puckering coordinates for cyclic systems. The target compound’s fused benzodioxole system may exhibit distinct puckering amplitudes compared to monocyclic analogs due to steric interactions between phosphoryl groups .

- Crystallographic Tools : Programs like SHELX () and ORTEP () are critical for resolving such structures. For example, SHELXL is widely used for refining small-molecule crystallographic data, while ORTEP aids in visualizing anisotropic displacement parameters .

Data Table: Key Properties of Benzodioxole Derivatives

Research Findings and Limitations

- Structural Analysis: No direct crystallographic data for the target compound is provided in the evidence. However, analogous benzodioxoles (e.g., ) are typically analyzed via single-crystal X-ray diffraction using SHELX suites .

- Reactivity Studies : Phosphorylated benzodioxoles may exhibit unique reactivity in cross-coupling reactions compared to oxygenated analogs, but experimental data is absent in the provided sources.

Biological Activity

5-Diethoxyphosphoryl-4-(5-diethoxyphosphoryl-1,3-benzodioxol-4-yl)-1,3-benzodioxole is a synthetic compound belonging to the class of phosphonates and benzodioxoles, which have garnered attention due to their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHOP

- Molecular Weight : 394.42 g/mol

- Structural Features : The compound contains two diethoxyphosphoryl groups and two benzodioxole moieties, which are believed to contribute to its biological activity.

Antioxidant Properties

Research has indicated that compounds with diethoxyphosphoryl groups exhibit significant antioxidant properties. For instance, studies on related phosphonates have shown their effectiveness in trapping free radicals, which is crucial in preventing oxidative stress-related diseases . The presence of the benzodioxole structure may enhance these properties due to its electron-rich nature.

Insecticidal Activity

The benzodioxole moiety has been linked to insecticidal activity. A study highlighted that derivatives of 1,3-benzodioxole exhibited larvicidal effects against Aedes aegypti, a vector for several viral diseases . While specific data on the compound is limited, the structural similarities suggest potential efficacy in vector control applications.

Cytotoxicity Studies

Preliminary cytotoxicity assessments are essential for evaluating the safety profile of any new compound. Related studies have shown that certain benzodioxole derivatives do not exhibit significant cytotoxic effects on human cells even at high concentrations . This suggests a favorable safety margin for further exploration of 5-diethoxyphosphoryl compounds.

The biological mechanisms through which this compound exerts its effects may involve:

- Radical Scavenging : The diethoxyphosphoryl groups are known to stabilize free radicals.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in oxidative stress.

- Modulation of Signaling Pathways : Potential interactions with cellular signaling pathways may contribute to observed biological effects.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and what critical parameters influence yield?

- Methodological Answer : Multi-step synthesis involving phosphorylation of benzodioxole precursors is typically employed. For example, sodium metabisulfite-mediated condensation under nitrogen (as used for structurally related benzodioxole derivatives) can be adapted, with phosphorylation steps introduced via diethyl chlorophosphate. Key parameters include reaction temperature (e.g., 120°C for cyclization), inert atmosphere, and stoichiometric control of phosphorylating agents to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical .

Q. How should this compound be stored to maintain stability, and what handling precautions are essential?

- Methodological Answer : Store in anhydrous conditions at –20°C under nitrogen to prevent hydrolysis of the diethoxyphosphoryl groups. Use gloveboxes or sealed systems to minimize moisture exposure. Safety protocols mandate handling by trained personnel in fume hoods, with PPE (nitrile gloves, lab coats) and adherence to SDS guidelines for organophosphorus compounds. Stability tests (HPLC, NMR) should be conducted periodically .

Advanced Research Questions

Q. What analytical techniques are most effective for validating purity and structural integrity post-synthesis?

- Methodological Answer : Combine ³¹P NMR to confirm phosphorylation (δ ~0–5 ppm for diethyl phosphate esters) and ¹H/¹³C NMR to verify benzodioxole ring substitution patterns. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity (>95%) should be confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). For crystallinity analysis, X-ray diffraction is preferred if single crystals are obtainable .

Q. How can researchers optimize this compound’s performance in chemiluminescent assays to minimize background noise?

- Methodological Answer : Adjust substrate concentration (e.g., 0.1–1.0 mM) to balance signal intensity and nonspecific hydrolysis. Reduce exposure time during imaging (e.g., <5 min) to prevent saturation. Pair with blocking agents (e.g., BSA or casein) to suppress nonspecific binding. Validate assay conditions using negative controls (e.g., phosphatase-free buffers) to isolate signal sources .

Q. What mechanistic insights explain the electronic effects of benzodioxole substituents on this compound’s reactivity?

- Methodological Answer : The electron-rich benzodioxole rings enhance nucleophilic aromatic substitution (NAS) reactivity at the 4- and 5-positions. Density functional theory (DFT) calculations can model charge distribution, while kinetic studies (e.g., varying pH or electrophile concentration) quantify substituent effects. Comparative studies with non-phosphorylated analogs (e.g., 1,3-benzodioxole derivatives) reveal phosphorylation’s role in stabilizing transition states .

Q. How do researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Discrepancies in NMR signals (e.g., split peaks) may arise from residual solvents or stereochemical impurities. Employ 2D NMR (COSY, HSQC) to assign signals unambiguously. Repurify via preparative HPLC or recrystallization. For persistent issues, isotopic labeling (e.g., ¹³C-glucose in precursor synthesis) can trace contamination sources. Cross-validate with independent synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.